3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide
Description
3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide is a complex organic compound featuring a pyrazole ring substituted with a bromophenyl group, a cyano group, and a fluorophenylmethyl group
Properties
IUPAC Name |
(E)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrFN4O/c21-17-7-5-13(6-8-17)19-16(12-25-26-19)9-15(10-23)20(27)24-11-14-3-1-2-4-18(14)22/h1-9,12H,11H2,(H,24,27)(H,25,26)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDAGGXJUBMARD-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=CC2=C(NN=C2)C3=CC=C(C=C3)Br)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CNC(=O)/C(=C/C2=C(NN=C2)C3=CC=C(C=C3)Br)/C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide typically involves multi-step organic reactions:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide.
Addition of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using cyanogen bromide or a similar reagent.
Attachment of the Fluorophenylmethyl Group: This step involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the fluorophenylmethyl group to the pyrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the phenyl groups.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Products may include hydroxylated derivatives or quinones.
Reduction: The primary product is the corresponding amine.
Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the cyano and fluorophenyl groups can enhance binding affinity and specificity.
Medicine
Medicinally, this compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the fluorophenyl group can enhance hydrophobic interactions, leading to strong binding with the target. This binding can modulate the activity of the target, resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenyl)-1H-pyrazole-4-carboxamide
- 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate
- 3-(4-bromophenyl)-1H-pyrazole-4-amine
Uniqueness
Compared to similar compounds, 3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide is unique due to the presence of both the cyano and fluorophenylmethyl groups. These groups confer distinct electronic and steric properties, enhancing its reactivity and potential biological activity.
This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
